Lycopodane
Description
Contextualization within Lycopodium Alkaloids
Lycopodium alkaloids are a large and structurally diverse group of natural products isolated from club mosses, plants of the family Lycopodiaceae. nih.gov These alkaloids are characterized by their unique heterocyclic skeletons, which have intrigued and challenged chemists for over a century. researchgate.net The lycopodane framework is one of the principal structural classes of these alkaloids, serving as a key scaffold for numerous derivatives. researchgate.netpsu.edu
The study of Lycopodium alkaloids dates back to 1881, with the isolation of the first member of this family, lycopodine (B1235814), by Bödeker. jst.go.jp However, significant progress in the field was made in the mid-20th century, largely through the pioneering work of R. H. F. Manske and L. Marion in Canada. cdnsciencepub.compsu.edu Their research in the late 1940s and early 1950s led to the isolation and characterization of thirty-five new alkaloids, which were systematically designated with "L numbers" (L1 to L35). psu.edu
A pivotal period in Lycopodium alkaloid research occurred between 1986 and 1990, highlighted by the discovery of their potent acetylcholinesterase (AChE) inhibitory activity. psu.edu This discovery, particularly of compounds like huperzine A, spurred intense interest in these alkaloids for their potential therapeutic applications, especially in the context of neurodegenerative diseases such as Alzheimer's disease. psu.edunih.gov Since the last comprehensive review by W. A. Ayer in 1993, the number of identified Lycopodium alkaloids has continued to grow, with over 200 compounds now known. psu.edu
The Lycopodium alkaloids are broadly classified into four main structural types based on their carbon skeletons: this compound, lycodine (B1675731), fawcettimine (B102650), and a miscellaneous group that includes phlegmarine (B1213893). nih.govresearchgate.netnih.gov This classification, proposed by A. W. Ayer, is based on the distinct carbon backbones that arise from different cyclization and rearrangement pathways in their biosynthesis. researchgate.netpsu.edu
The This compound class is the largest and most widely distributed group, with over 100 known compounds. nih.govthieme-connect.com These alkaloids are characterized by a C16N skeleton arranged in a tetracyclic system of four connected six-membered rings. psu.edu The archetypal member of this class is lycopodine. psu.edu
The structural diversity within the this compound class arises from various modifications to the core skeleton, such as oxidations, hydroxylations, and the formation of lactones. jst.go.jpacs.org For instance, the carbonyl group typically found at C-5 in lycopodine can be located at C-6 in other derivatives like huperzines E, F, and O. psu.edu Furthermore, some this compound-type alkaloids can exist as dimers. thieme-connect.com
Table 1: Major Classes of Lycopodium Alkaloids
| Class | Core Skeleton | Key Structural Features | Representative Compound(s) |
|---|---|---|---|
| This compound | C16N | Tetracyclic system of four connected six-membered rings. psu.edu | Lycopodine psu.edu |
| Lycodine | C16N2 | Often contains a pyridine (B92270) or α-pyridone ring. psu.edu | Lycodine, Huperzine A nih.govpsu.edu |
| Fawcettimine | C16N | Features a unique bridged ring system. researchgate.net | Fawcettimine researchgate.net |
| Miscellaneous | Varies | Includes phlegmarine and other unique structures. researchgate.net | Phlegmarine researchgate.net |
Historical Perspectives on Lycopodium Alkaloid Research
Significance of this compound as a Core Skeletal Motif
The this compound skeleton is of paramount importance in natural product chemistry for several reasons. Firstly, it represents a significant and widespread structural class among the Lycopodium alkaloids, serving as the biogenetic precursor to a vast number of derivatives. nih.govpsu.edu The biosynthesis of these alkaloids is thought to proceed from L-lysine, which forms pelletierine, a key intermediate that ultimately leads to the various alkaloid skeletons. jst.go.jpcdnsciencepub.com The formation of the this compound skeleton is proposed to occur through a bond formation between C-4 and C-13 of a lycodane-type precursor. psu.edu
Secondly, the complex, polycyclic, and stereochemically dense nature of the this compound framework has made it a compelling and challenging target for total synthesis. jst.go.jpnih.gov The successful synthesis of this compound and its derivatives has often necessitated the development of novel synthetic strategies and methodologies, thereby advancing the field of organic chemistry. uni-muenchen.de
Finally, while the most potent acetylcholinesterase inhibitory activity is often associated with the lycodine class of alkaloids, some this compound-type alkaloids also exhibit interesting biological activities. nih.gov The continued exploration of the structural diversity within the this compound class holds promise for the discovery of new compounds with potential therapeutic value. jst.go.jp The unique and varied structures derived from the this compound core continue to inspire research in natural product isolation, biosynthesis, and synthetic chemistry. arabjchem.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H25N |
|---|---|
Molecular Weight |
219.37 g/mol |
IUPAC Name |
(1S,2R,10S,13S)-6-azatetracyclo[8.6.0.01,6.02,13]hexadecane |
InChI |
InChI=1S/C15H25N/c1-4-12-7-8-13-5-2-10-16-11-3-6-14(12)15(13,16)9-1/h12-14H,1-11H2/t12-,13+,14+,15-/m0/s1 |
InChI Key |
WEUSZYFSAZZUMH-YJNKXOJESA-N |
Isomeric SMILES |
C1C[C@H]2CC[C@H]3CCCN4[C@]3(C1)[C@@H]2CCC4 |
Canonical SMILES |
C1CC2CCC3CCCN4C3(C1)C2CCC4 |
Origin of Product |
United States |
Isolation and Extraction Methodologies for Lycopodane Type Alkaloids
Plant Sources and Species Identification
Lycopodane-type alkaloids are predominantly found in certain genera within the Lycopodiaceae family. Identifying the specific plant species and their parts rich in these compounds is the crucial first step in the isolation process.
Lycopodium Species
The genus Lycopodium is a well-known source of this compound-type alkaloids. Several Lycopodium species have been investigated for their alkaloid content. For instance, Lycopodium clavatum L. and Lycopodium annotinum L. are commonly studied species for the extraction of Lycopodiaceae alkaloids, including the this compound type. mdpi.comresearchgate.netnih.gov Lycopodium annotinum ssp. alpestre, found in Iceland, has also been a source for the isolation of this compound-type alkaloids. nih.govresearchgate.net Studies have also reported the isolation of this compound-type alkaloids from Lycopodium japonicum Thunb. researchgate.netnih.gov
Research has shown that the alkaloid content can vary between different Lycopodium species and even within the same species from different geographical origins. mdpi.com
Huperzia Species
Species belonging to the genus Huperzia, which is closely related to Lycopodium, are also significant sources of this compound-type alkaloids. Huperzia serrata (Thunb.) Trevis is particularly recognized for containing huperzine A, a lycodine-type alkaloid, which is structurally related to the this compound skeleton. nih.govresearchgate.net Other Huperzia species studied for their alkaloid content include Huperzia selago L., Huperzia saururus, Huperzia phlegmaria, Huperzia squarrosa, and Huperzia carinata. nih.govphcogres.comscielo.org.arresearchgate.netnih.gov
Advanced Extraction Techniques
Modern extraction techniques offer advantages over traditional methods, such as reduced extraction time, lower solvent consumption, and improved efficiency. Several advanced techniques have been applied to the extraction of this compound-type alkaloids.
Pressurized Liquid Extraction (PLE)
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a widely used advanced technique for extracting alkaloids from plant matrices. PLE operates at elevated temperatures (typically 50-200 °C) and high pressures (10-15 MPa), which increases solvent penetration into the sample matrix and enhances solubility, leading to higher extraction efficiency. mdpi.com
Studies have optimized PLE conditions for the extraction of Lycopodiaceae alkaloids from Lycopodium clavatum and Lycopodium annotinum. mdpi.comresearchgate.netnih.gov Different solvents have been evaluated for their effectiveness in PLE. For example, dichloromethane (B109758) has shown high yields for lycopodine (B1235814) extraction from L. clavatum, exceeding 45% in some studies. mdpi.comresearchgate.netnih.gov Methanol (B129727) and 1% methanolic tartaric acid have also demonstrated good extraction efficiency for various alkaloids in both L. clavatum and L. annotinum. mdpi.com PLE has been described as a rapid, reproducible, and very efficient method for alkaloid extraction from Lycopodium species, achieving high recoveries of desired compounds. nih.govresearchgate.net
A study comparing five different solvent systems for PLE of Lycopodium clavatum and Lycopodium annotinum found varying efficiencies for different alkaloids. The results for the major alkaloids, lycopodine and annotinine (B3343749), are summarized in the table below. mdpi.com
| Species | Solvent | Lycopodine Yield (%) | Annotinine Yield (%) |
| L. clavatum | Dichloromethane | > 45 | Not detected |
| L. clavatum | Methanol | High | Detected |
| L. clavatum | 1% Methanolic Tartaric Acid | High | Detected |
| L. clavatum | Ethyl Acetate (B1210297) | Insignificant | Not detected |
| L. clavatum | Cyclohexane (B81311) | Not detected | Not detected |
| L. annotinum | Dichloromethane | Detected | > 40 |
| L. annotinum | Ethyl Acetate | Detected | > 40 |
| L. annotinum | Methanol | All alkaloids detected | All alkaloids detected |
| L. annotinum | 1% Methanolic Tartaric Acid | All alkaloids detected | All alkaloids detected |
| L. annotinum | Cyclohexane | Not detected | Not detected |
These findings highlight the importance of solvent selection in optimizing PLE for specific this compound-type alkaloids. mdpi.com
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) utilizes a fluid, typically carbon dioxide, above its critical temperature and pressure. Supercritical CO2 is considered environmentally friendly and can be a replacement for organic solvents in extraction processes. mdpi.com SFE has been explored for the extraction of alkaloids, including this compound types. mdpi.commdpi.com
While pure supercritical CO2 has low polarity, making it less efficient for extracting highly polar compounds like some alkaloids, the addition of polar co-solvents such as methanol or ethanol (B145695) can significantly improve its solvation power and enhance the extraction yield of alkaloids. mdpi.comgoogle.com Studies have investigated the use of modified supercritical CO2 with co-solvents like ethanol or methanol for alkaloid extraction. mdpi.comscielo.br Optimal parameters for SFE of alkaloids can vary depending on the plant material and target compounds, with pressures around 400 bar and temperatures between 35 and 60 °C often being considered. mdpi.com Some research suggests that using alkaline co-solvents containing diethylamine (B46881) or triethylamine (B128534) with methanol, ethanol, or water in supercritical CO2 can improve alkaloid yield. google.comgoogle.com
One study mentioned the use of SFE to obtain lycopodine from Lycopodium clavatum L., indicating that optimization of parameters like temperature, pressure, and pretreatment time is possible with this technique. mdpi.com
Maceration and Solvent-Based Approaches
Maceration is a traditional extraction technique where finely powdered plant material is soaked in a solvent (menstruum) for a specified period with occasional stirring or shaking. This allows the soluble compounds, including alkaloids, to diffuse into the solvent. Following maceration, the liquid extract (micelle) is separated from the solid residue (marc) by filtration or decantation. The solvent is then typically removed by evaporation to yield a crude extract. nih.gov
Solvent-based extraction methods for this compound-type alkaloids often utilize organic solvents of varying polarities. The choice of solvent is crucial as it affects the efficiency and selectivity of the extraction process. Researchers have explored different solvents to optimize the recovery of these alkaloids. For instance, studies have shown that methanol, ethanol, hexane, and chloroform, among others, have been used in various concentrations for the extraction of Lycopodium alkaloids. umlub.pl Dichloromethane has been found to be particularly effective for extracting lycopodine from Lycopodium clavatum, yielding over 45%. mdpi.comresearchgate.netnih.gov Similarly, high recoveries of annotinine (above 40%) from Lycopodium annotinum have been observed using dichloromethane and ethyl acetate extracts. mdpi.comresearchgate.netnih.gov Conversely, non-polar solvents like cyclohexane have shown negligible extraction of alkaloids. mdpi.comresearchgate.netnih.gov
More modern techniques like pressurized liquid extraction (PLE) have also been applied, demonstrating high recoveries of Lycopodiaceae alkaloids under elevated temperature and pressure using methanol. mdpi.comresearchgate.netnih.govnih.gov
Separation and Purification Strategies
Following extraction, the crude alkaloid mixture contains numerous compounds, necessitating further separation and purification steps to isolate individual this compound-type alkaloids. Chromatographic techniques are widely employed for this purpose due to their ability to separate compounds based on differences in their physical and chemical properties.
Column Chromatography Techniques
Column chromatography is a versatile separation method where the mixture is passed through a stationary phase packed in a column. The separation is achieved by the differential migration of compounds based on their interaction with the stationary phase and the mobile phase.
Silica (B1680970) Gel Chromatography
Silica gel is a widely used stationary phase in column chromatography for the purification of organic compounds, including alkaloids. column-chromatography.comcolumn-chromatography.com It is a polar adsorbent, and separation on silica gel columns is typically based on adsorption. scirp.org The choice of silica gel mesh size can impact the separation process. column-chromatography.com Elution is performed using solvent systems of increasing polarity, allowing compounds to elute based on their affinity for the silica gel. Silica gel chromatography has been traditionally used for the isolation and purification of Lycopodiaceae alkaloids. nih.govmdpi.com It is often employed after initial extraction and sometimes after other chromatographic steps. nih.govmdpi.com While effective for refining alkaloids and achieving high purity, it can be a time-consuming process requiring large amounts of solvent. nih.govmdpi.com
Sephadex LH-20 Chromatography
Sephadex LH-20 is a cross-linked dextran (B179266) matrix that has been hydroxypropylated, giving it both hydrophilic and lipophilic characteristics. cytivalifesciences.com This dual nature allows it to be used with both aqueous and organic solvent systems. cytivalifesciences.com Sephadex LH-20 chromatography is useful for the separation of natural products, including alkaloids, based on molecular size and partition. cytivalifesciences.com It can be used as an initial purification step or as a final polishing step for closely related compounds. cytivalifesciences.com Studies on the separation of alkaloids from Huperzia selago have utilized Sephadex LH-20 columns with chloroform-methanol mixtures as the mobile phase. termedia.pl
Aluminium Oxide Chromatography
Aluminium oxide (Al₂O₃) is another adsorbent used in column chromatography for the separation of alkaloids. nih.govmdpi.comcolumn-chromatography.comjocpr.com It is an amphoteric material and can be used in basic, neutral, or acidic forms, offering different selectivity profiles. mdpi.comcamag.comunitedchem.com Basic aluminium oxide is particularly effective for purifying basic substances like alkaloids, helping to remove acidic impurities. camag.comunitedchem.com Aluminium oxide chromatography has been used in the multi-step purification procedures for Lycopodiaceae alkaloids, sometimes preceding or following silica gel chromatography. nih.govmdpi.com Elution is carried out using suitable solvent mixtures, such as n-hexane/benzene gradients. termedia.pl Aluminium oxide's high surface area and porosity contribute to its adsorptive capabilities for alkaloid separation. column-chromatography.com
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a widely used technique for sample preparation and purification, offering advantages in terms of reduced solvent consumption and faster processing times compared to traditional column chromatography. In SPE, the sample is passed through a cartridge packed with a stationary phase, which retains the target compounds or impurities. The retained compounds are then eluted using a suitable solvent.
SPE has been applied to the purification of Lycopodiaceae alkaloids. For example, crude extracts have been purified using SPE on Oasis HLB cartridges, which are designed for the selective retention of a broad range of organic compounds, including alkaloids. mdpi.comresearchgate.netnih.govdntb.gov.ua This method has been demonstrated to provide high accuracy in the purification process. umlub.pl SPE on silica gel with ammonia-containing eluents has also been used for the purification of extracts containing this compound-type alkaloids. mdpi.com
Data from research studies highlight the effectiveness of these methods. For instance, optimization of PLE combined with SPE has enabled high recoveries of key alkaloids like lycopodine and annotinine. mdpi.comresearchgate.netnih.gov The choice of SPE sorbent and elution conditions is critical for achieving efficient purification and high yields of specific alkaloids.
Here is a summary of chromatographic methods used for this compound-type alkaloids:
| Chromatography Type | Stationary Phase | Common Mobile Phases | Key Application |
| Silica Gel Chromatography | Silica Gel | Solvent systems of increasing polarity | General purification, refining alkaloids |
| Sephadex LH-20 Chromatography | Sephadex LH-20 | Aqueous and organic solvent systems | Size exclusion, partition chromatography |
| Aluminium Oxide Chromatography | Aluminium Oxide (Basic) | Solvent mixtures (e.g., hexane/benzene) | Purification of basic alkaloids, removal of acidic impurities |
| Solid-Phase Extraction (SPE) | Various (e.g., Oasis HLB, Silica Gel) | Solvents tailored to retention/elution | Sample clean-up, preliminary or final purification |
Vacuum Liquid Chromatography (VLC)
Vacuum Liquid Chromatography (VLC) is a preparative liquid chromatography technique utilized for the separation of organic compounds. It involves packing a column with a stationary phase, commonly silica gel, and applying a vacuum to accelerate the flow of solvents through the column slideshare.net. Fractions are collected as the solvent polarity is progressively increased in a stepwise gradient slideshare.net. VLC offers faster separations compared to some other traditional methods due to the vacuum-driven flow slideshare.net. This technique has been successfully applied to the pre-purification of Lycopodiaceae alkaloid extracts mdpi.comresearchgate.net. For instance, gradient VLC (gVLC) using different sorbents and mobile phase systems has been employed to obtain alkaloid fractions from species like Lycopodium clavatum, Lycopodium annotinum, and Huperzia selago mdpi.com. The use of different sorbent ratios, such as Al₂O₃ and silica gel in varying proportions, and modified sorbents like silanized silica gel, along with different mobile phase systems, has been explored to optimize the separation of alkaloids using VLC researchgate.net.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification of compounds from complex mixtures, including this compound-type alkaloids nih.govmdpi.com. It offers high resolution and the ability to obtain compounds in high purity mdpi.com. Preparative HPLC is often employed after initial extraction and preliminary purification steps like VLC or solid-phase extraction (SPE) mdpi.comresearchgate.net. For example, preparative HPLC on a C18 column has been used to separate specific alkaloids like huperzine A and huperzine B, achieving high recovery rates exceeding 80% mdpi.comresearchgate.net. Semi-preparative HPLC, a variation of preparative HPLC, has also been utilized for the purification of this compound-derived compounds using mobile phases such as methanol-water or acetonitrile-water, often with modifiers like diethylamine amazonaws.com.
Optimization of Extraction and Purification Parameters
Optimizing extraction and purification parameters is crucial for maximizing the yield and purity of this compound-type alkaloids researchgate.netlifeasible.com. Factors such as the choice of solvent, extraction temperature, time, material-to-solvent ratio, and the number of extraction cycles significantly influence the efficiency of the process lifeasible.commdpi.com. Modern techniques like pressurized liquid extraction (PLE) have been explored for their efficiency in extracting Lycopodiaceae alkaloids, with optimization studies focusing on parameters like pressure, temperature, and solvent type researchgate.netmdpi.com.
Solvent System Optimization
The selection of an appropriate solvent system is a critical step in the extraction of this compound-type alkaloids, as their solubility varies depending on the solvent polarity and the chemical properties of the specific alkaloids lifeasible.com. Studies have investigated the effectiveness of different solvents and solvent mixtures for extracting alkaloids from Lycopodiaceae species. For instance, methanol, 1% methanolic tartaric acid, ethyl acetate, dichloromethane, and cyclohexane have been evaluated for their efficiency in extracting alkaloids from Lycopodium clavatum and Lycopodium annotinum using techniques like PLE researchgate.netmdpi.com. Research has shown that the best extraction yields for specific alkaloids, such as lycopodine, can be achieved with certain solvents like dichloromethane, while other solvents like methanol may be more effective for extracting a broader range of alkaloids researchgate.netmdpi.com. The addition of modifiers, such as ammonia (B1221849) or diethylamine, to the mobile phase in chromatographic techniques can also be crucial for optimizing the separation and elution of basic alkaloids researchgate.netamazonaws.com.
Research Findings on Solvent Systems:
| Plant Species | Extraction Method | Solvents Evaluated | Key Alkaloid (Example) | Optimal Solvent System (for example alkaloid) | Yield (%) (Example) | Citation |
| Lycopodium clavatum | PLE | Methanol, 1% Methanolic Tartaric Acid, Ethyl Acetate, Dichloromethane, Cyclohexane | Lycopodine | Dichloromethane | >45 | researchgate.netmdpi.com |
| Lycopodium annotinum | PLE | Methanol, 1% Methanolic Tartaric Acid, Ethyl Acetate, Dichloromethane, Cyclohexane | Annotinine | Dichloromethane, Ethyl Acetate | >40 | researchgate.netmdpi.com |
| Lycopodium clavatum | VLC | Aqueous reversed-phase solvent system | Lycopodium alkaloids | Silanized silica gel with aqueous reversed-phase | More efficient isolation | researchgate.net |
Process Efficiency and Yield Enhancement
Enhancing process efficiency and alkaloid yield involves optimizing various parameters throughout the extraction and purification workflow. Techniques like pressurized liquid extraction (PLE) have demonstrated higher extraction efficiencies and shorter extraction times compared to traditional methods like maceration and Soxhlet extraction mdpi.comaktpublication.com. The optimization of PLE parameters, including pressure and temperature, has been shown to significantly improve alkaloid recovery mdpi.com. The integration of different techniques, such as the combination of PLE with solid-phase extraction (SPE) or VLC, can further enhance purification and yield researchgate.netmdpi.com. SPE, when used as a post-purification step, can also lead to higher purity of alkaloids aktpublication.com. Studies have reported obtaining high recoveries of key Lycopodiaceae alkaloids through optimized extraction and purification protocols researchgate.netmdpi.com. For instance, yields exceeding 45% for lycopodine in L. clavatum extracts and over 40% for annotinine in L. annotinum extracts have been achieved using optimized PLE conditions researchgate.netmdpi.com.
Detailed Research Findings on Yield Enhancement:
| Plant Species | Extraction Method Combination | Optimized Parameters | Achieved Yield (Example Alkaloid) | Citation |
| Lycopodium clavatum | Optimized PLE + SPE | Solvent system (Dichloromethane), Pressure, Temperature | >45% (Lycopodine) | researchgate.netmdpi.com |
| Lycopodium annotinum | Optimized PLE + SPE | Solvent system (Dichloromethane, Ethyl Acetate), Pressure, Temperature | >40% (Annotinine) | researchgate.netmdpi.com |
| Lycopodium species | Optimized PLE | High pressure (100 bar), High temperature (80 °C), Methanol | High percentage of alkaloids isolated | nih.gov |
Advanced Structural Elucidation and Characterization of Lycopodane and Its Derivatives
Spectroscopic Techniques for Structural Assignment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structures of organic molecules in solution, offering detailed insights into the arrangement of atoms based on the magnetic properties of their nuclei, most commonly ¹H and ¹³C.
One-dimensional (1D) NMR experiments, specifically ¹H and ¹³C NMR, provide fundamental information about the number and types of hydrogen and carbon atoms present in a molecule, as well as their electronic environments. ¹H NMR spectra reveal the different types of protons, their relative numbers (integration), and their neighboring protons (splitting patterns), which helps in constructing fragments of the molecular structure. ¹³C NMR spectra provide information on the carbon skeleton, indicating the number of distinct carbon atoms and their hybridization states (e.g., sp³, sp², carbonyl carbons). The chemical shifts observed in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, allowing for the identification of functional groups and structural motifs. For instance, ¹H and ¹³C NMR data have been reported for various lycopodane-type alkaloids, including annotine (B1200895) and annotinine (B3343749), aiding in the verification of their structures cdnsciencepub.com. The ¹H and ¹³C NMR data of several Lycopodium alkaloids, including this compound-type compounds, have been provided for the first time in some studies, contributing to the structural understanding of these natural products nih.gov. Table 1 presents representative ¹H and ¹³C NMR data for Lycopladine E, a C₁₆N₁-type alkaloid with a this compound skeleton, measured in CD₃OD clockss.org.
| Position | δ¹H (ppm) | δ¹³C (ppm) |
| 1 | - | 47.0 |
| 2 | - | 28.8 |
| 3 | - | 20.0 |
| 4 | - | 35.9 |
| 5 | 4.87 (dd, J = 11.0, 5.0 Hz) | 75.2 |
| 6 | - | 64.5 |
| 7 | - | 36.4 |
| 8 | - | 26.6 |
| 9 | - | 25.1 |
| 10 | - | 36.9 |
| 11 | - | 30.7 |
| 12 | - | 47.4 |
| 13 | - | 47.6 |
| 14 | - | 40.4 |
| 15 | 1.01 (d, J = 6.5 Hz) | 16.1 |
| 16 | - | 60.9 |
| N-oxide | - | - |
| OCOCH₃ | - | 173.6, 21.2 |
Note: Data adapted from a study on Lycopladine E clockss.org. Specific assignments may vary depending on the solvent and derivative.
Two-dimensional (2D) NMR techniques provide correlations between nuclei, which are essential for piecing together the molecular structure.
Correlation Spectroscopy (COSY): COSY experiments reveal correlations between protons that are coupled to each other through bonds, typically up to three bonds away. This helps in identifying spin systems within the molecule. Progressive NMR cross-peak attenuation in COSY spectra can indicate changes in molecular diversity copernicus.org.
Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments show correlations between directly bonded protons and carbons (¹J C-H couplings). This allows for the assignment of proton signals to the specific carbon atoms they are attached to.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal correlations between protons and carbons separated by two or three bonds (²J C-H and ³J C-H couplings). This is particularly useful for establishing connectivity across quaternary carbons and through heteroatoms, helping to connect different fragments of the molecule.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments show correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. These through-space correlations are invaluable for determining the relative stereochemistry and conformation of a molecule clockss.org. Selected NOESY correlations have been used to establish the relative stereochemistry of this compound derivatives like lycopladine E clockss.org. The conformation of acrifoline, another this compound-type alkaloid, has been characterized using NOESY spectroscopy nih.gov.
The combined application of these 1D and 2D NMR techniques allows for the comprehensive assignment of proton and carbon signals and the full elucidation of the complex polycyclic structures of this compound alkaloids and their derivatives cdnsciencepub.com.
NMR spectroscopy, particularly through the analysis of coupling constants and NOESY correlations, provides insights into the preferred conformations of molecules in solution. Coupling constants between protons are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. NOESY correlations indicate which protons are in close spatial proximity, which is also conformation-dependent. By analyzing these parameters, researchers can deduce the favored three-dimensional arrangement of atoms in this compound derivatives. Conformational analysis of acrifoline, a this compound-type alkaloid, has been performed using NOESY spectroscopy and molecular modelling nih.gov.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce structural features.
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of polar and thermolabile compounds, including natural products like alkaloids metwarebio.com. ESI typically produces protonated molecules ([M+H]⁺) or other adduct ions (e.g., with Na⁺ or K⁺) with minimal fragmentation, providing accurate molecular weight information aocs.orgnih.gov. This is crucial for determining the elemental composition of a compound, especially when coupled with high-resolution MS (HRESIMS). ESI-MS has been extensively used in the characterization of this compound alkaloids and their derivatives. For example, ESI-MS data showing [M+H]⁺ ions have been reported for lycopladine E clockss.org. High-resolution ESI-MS (HRESIMS) provides more precise mass measurements, allowing for the determination of the exact molecular formula clockss.org. ESI-MS is a valuable complement to techniques like APCI-MS, particularly for obtaining intact molecule ions, which are important for molecular weight determination and structure confirmation aocs.org. UPLC-ESI-Q/TOF-MS/MS has been employed for the comprehensive characterization of lycodine-type alkaloids, demonstrating the power of coupled techniques in analyzing complex mixtures of Lycopodium alkaloids scite.ai.
Table 2 shows representative ESI-MS data for Lycopladine E.
| Ion Type | m/z | Molecular Formula | Calculated Mass | Δ (ppm) |
| [M+H]⁺ | 308.2204 | C₁₈H₃₀N₁O₃ | 308.2225 | -2.1 |
Note: Data adapted from a study on Lycopladine E clockss.org. HRESIMS data provides high mass accuracy.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a crucial technique for determining the elemental composition and molecular weight of this compound alkaloids. By providing accurate mass measurements, HR-ESI-MS helps to confirm or refute proposed molecular formulas derived from other spectroscopic data. For instance, HR-ESIMS analysis was used in the characterization of annotinolides A-C, novel 7,8-seco-lycopodane-derived 8,5-lactones isolated from Lycopodium annotinum. The (+) HRESIMS of one such compound showed an m/z of 290.1395 [M+H]+, which was calculated for C16H20NO4 (290.1387), with a small error margin (Δ = 2.9 ppm), supporting the proposed molecular formula. amazonaws.com
Liquid Chromatography-Mass Spectrometry (LC-MS / HPLC-ESI-QTOF-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS), including techniques like HPLC-ESI-QTOF-MS, is invaluable for the separation, detection, and identification of this compound alkaloids in complex mixtures extracted from plant materials. The chromatographic separation power of LC allows for the resolution of closely related derivatives, while the coupled MS provides molecular weight information and fragmentation patterns that aid in structural identification. This technique is widely used in the phytochemical analysis of Huperzia and Lycopodium species to profile the alkaloid content. LC-MS has been employed in studies investigating the alkaloid profiles of various Huperzia species, contributing to the identification of lycodine-type and lycopodine-type alkaloids. scribd.com Predicted Collision Cross Section (CCS) values obtained from techniques like ion mobility-mass spectrometry, often coupled with LC-MS, can also provide additional structural information, such as the shape and size of the ions. uni.lu, uni.lu, uni.lu, uni.lu, nih.gov, scbt.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in this compound alkaloids. Characteristic absorption bands in the IR spectrum correspond to specific molecular vibrations, such as stretching and bending modes of C-H, O-H, C=O, and C-N bonds. Analysis of the IR spectrum can help confirm the presence of carbonyl groups (e.g., in lactones or ketones), hydroxyl groups, and amine functionalities within the this compound skeleton or its substituents. IR data, including specific absorption frequencies in cm⁻¹, are typically reported alongside other spectroscopic data for the characterization of new this compound derivatives. amazonaws.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used to detect chromophores, which are structural features that absorb light in the UV-Vis region. While the saturated this compound skeleton itself does not exhibit significant UV absorption, derivatives containing conjugated double bonds, aromatic rings, or carbonyl groups adjacent to heteroatoms will show characteristic UV-Vis spectra. This technique can be useful for the detection and quantification of certain this compound alkaloids and can provide clues about the presence and nature of unsaturation or specific functional groups. UV-Vis data is often included in the spectroscopic characterization of this compound alkaloids. scitoys.com, chem960.com, wikidata.org, plantaedb.com
Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination
Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) spectroscopy are powerful techniques for determining the absolute configuration of chiral molecules like this compound alkaloids. By measuring the differential absorption of left and right circularly polarized light, CD and ECD spectra can provide information about the stereochemistry of a molecule. Comparison of experimental CD spectra with calculated ECD spectra for different possible stereoisomers, often performed using computational chemistry, is a common approach to assign the absolute configuration of newly isolated this compound derivatives. cenmed.com, nih.gov
X-ray Crystallography for Definitive Structure Determination
Single-crystal X-ray crystallography provides the most definitive method for determining the solid-state structure of this compound alkaloids, including the precise positions of atoms and their connectivity, as well as the absolute configuration. Growing suitable single crystals is a prerequisite for this technique. X-ray diffraction data collected from the crystal are used to construct a three-dimensional electron density map, from which the molecular structure is built and refined. X-ray crystallography has been instrumental in solving the structures of complex this compound derivatives, such as annotinolides A-C, confirming their novel polycyclic skeletons and establishing their absolute configurations. plantaedb.com, nih.gov, cenmed.com, nih.gov, medchemexpress.cn, amazonaws.com, nih.gov, acs.org, nih.gov
Computational Chemistry and Molecular Modeling for Structural Analysis
Computational chemistry and molecular modeling play an increasingly important role in the structural analysis of this compound alkaloids, particularly when spectroscopic data alone are insufficient or when studying the conformational preferences and properties of these molecules. These methods can be used to:
Predict spectroscopic parameters (e.g., NMR chemical shifts, ECD spectra) for proposed structures and compare them with experimental data to aid in structure elucidation.
Perform conformational analysis to understand the preferred three-dimensional arrangements of the molecules.
Calculate molecular properties, such as energy, dipole moment, and surface area.
Model interactions with biological targets (though this falls outside the strict scope of structural characterization).
Computational methods, including density functional theory (DFT) calculations, are often used in conjunction with experimental techniques like ECD spectroscopy to confirm absolute configurations. plantaedb.com, nih.gov, nih.gov, guidetopharmacology.org
Conformation Characterization
Conformational analysis of this compound-type alkaloids is essential for understanding their behavior and reactivity. Various spectroscopic and computational methods are employed to determine the preferred spatial arrangement of atoms in these molecules.
X-ray diffraction studies have also played a vital role in unequivocally assigning the absolute configuration and conformation of certain this compound derivatives in the solid state. For instance, single-crystal X-ray diffraction was used to elucidate the structures and conformations of novel 7,8-seco-lycopodane-derived 8,5-lactones, annotinolides A-C, revealing unusual cyclic structures acs.org. Similarly, the structure of paniculine, a member of the this compound group, has been confirmed by an X-ray study of its hydrobromide psu.edu.
The conformational analysis of Lycopodium alkaloids with skeletons related to this compound, such as fawcettimine (B102650), can be complicated by factors like keto-amine/carbinolamine tautomerization, which influences their conformational preferences psu.edu. Studies involving detailed 1H and 13C NMR have also been reported for structurally unique alkaloids, confirming their constitution and allowing for the assignment of stereochemistry and conformation psu.edu.
These studies collectively demonstrate the power of combining spectroscopic techniques and computational methods to gain a comprehensive understanding of the conformational landscape of this compound and its diverse derivatives.
Docking Studies
Molecular docking studies have been extensively applied to this compound-type alkaloids, primarily to investigate their interactions with biological targets, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These in silico methods provide a rationale for observed biological activities and guide the design of potentially more potent analogues.
Docking simulations have shown that this compound-type alkaloids can fit into the active site gorge of AChE nih.govresearchgate.net. Studies using software like Maestro, Glide, and Pymol have explored the binding orientation of alkaloids such as annotine within the enzyme's active site thieme-connect.com. Ligand docking studies based on the 3D structure of Torpedo californica acetylcholinesterase have provided insights into why some this compound-type alkaloids exhibit lower inhibitory activity compared to potent inhibitors like huperzine A nih.govresearchgate.net. These studies suggest that the position of functional groups on the this compound skeleton may not be optimally aligned for establishing strong hydrogen bonding interactions with the amino acid residues lining the binding site nih.govresearchgate.net.
Docking studies also indicate possibilities for the additional functionalization of the this compound skeleton to potentially yield more active analogues nih.govresearchgate.net. For example, docking studies of annotine analogues suggested that acylation of its tertiary hydroxy group might increase activity through strong hydrogen bonds thieme-connect.com.
Furthermore, in silico docking studies have been used to verify the binding of active compounds to both the catalytic and peripheral anionic sites of cholinesterases, revealing mixed-type inhibition for some this compound derivatives researchgate.net. Docking simulations have shown that certain active compounds create numerous interactions with the active site gorges of both AChE and BChE researchgate.net.
While docking calculations provide valuable information about potential binding modes and energies, studies have shown that there may not always be a direct correlation between docking energies and experimental IC50 values conicet.gov.ar. In such cases, refinement and recalculation methods, including molecular dynamics simulations, can be employed to improve the quality of protein-ligand complexes and better correlate computational results with experimental data conicet.gov.ar. Docking studies have been performed using various programs, including Autodock, yielding similar geometries but potentially different binding energies for Lycopodium alkaloids interacting with AChE conicet.gov.ar.
These computational investigations are vital for understanding the molecular basis of the interactions between this compound alkaloids and their biological targets, facilitating the rational design and synthesis of novel derivatives with improved properties.
Biosynthesis and Biogenetic Pathways of Lycopodane Alkaloids
Proposed Biogenetic Hypotheses
Early biogenetic hypotheses for Lycopodium alkaloids, including those with the lycopodane skeleton, suggested a common biosynthetic origin from 2-propylpiperidine (B147437) units. According to Conroy's biogenetic hypothesis, these alkaloids are believed to be formed from the dimerization of two such C8N monomers. A key proposed intermediate in this dimerization is phlegmarine (B1213893). skemman.iscdnsciencepub.com The formation of the this compound skeleton, such as that found in lycopodine (B1235814), from a phlegmarine-like intermediate is hypothesized to involve specific bond formations and cleavages. researchgate.net Specifically, bond formations between C-4 and C-13 and N and C-1 in a phlegmarine precursor could lead to the lycodine (B1675731) and lycopodine skeletons. researchgate.net
Another hypothesis suggests that Lycopodium alkaloids are derived from two 8-carbon, piperidine-containing subunits. nih.gov These building blocks are thought to be 4-(2-piperidyl)acetoacetic acid (4PAA) and pelletierine. researchhub.com The condensation of these two units would then lead to the 16-carbon scaffold characteristic of many Lycopodium alkaloids.
Precursor Incorporation Studies (e.g., Isotope Labeling)
Extensive isotope labeling studies have been crucial in elucidating the plausible metabolic routes for Lycopodium alkaloids. researchgate.netpsu.edu These studies have provided experimental support for proposed precursors. For instance, labeling experiments have indicated that the biosynthesis is initiated by the decarboxylation of L-lysine to form cadaverine (B124047). nih.gov Subsequent oxidation of cadaverine is thought to yield 1-piperideine (B1218934), a cyclic imine considered a precursor to the Lycopodium alkaloids. nih.gov
Isotope labeling has also confirmed the incorporation of pelletierine, an 8-carbon compound, into one "half" of the 16-carbon Lycopodium alkaloid scaffold. nih.gov While the precursor for the other 8-carbon unit was not definitively identified through these early studies, isotope labeling strongly suggested its derivation from 4PAA or a closely related compound. nih.gov Studies using 1-14C- and 2-14C-acetate have also been employed to understand the incorporation pattern of smaller units into lycopodine, providing insights into the assembly of the carbon skeleton. cdnsciencepub.com
Enzymatic Transformations in Biosynthetic Routes
While the complete enzymatic pathways for this compound alkaloid biosynthesis are still being elucidated, recent research has identified some key enzymatic transformations involved. The initial step, the decarboxylation of L-lysine to cadaverine, is suggested to involve an L-lysine decarboxylase (LDC) enzyme. nih.gov The subsequent oxidation of cadaverine to 1-piperideine is likely catalyzed by a copper amine oxidase (CAO) enzyme. nih.gov Enzymes with LDC and CAO activity have been biochemically characterized in the Lycopodiaceae family. nih.gov
Further enzymatic steps are required to generate the 16-carbon scaffold. Recent studies have identified a type III polyketide synthase (PKS) that catalyzes a crucial imine-polyketide condensation. nih.gov This enzyme, potentially acting as a piperidyl-ketide synthase (PIKS), is hypothesized to be involved in the formation of 4PAA and pelletierine. nih.gov Additionally, Fe(II)/2-oxoglutarate–dependent dioxygenase (2OGD) enzymes have been implicated in downstream transformations, including ring formation and rearrangements, contributing to the diversity of Lycopodium alkaloid structures. nih.gov Unexpectedly, neofunctionalized β-carbonic anhydrases (CAHs) have also been identified as being required for the biosynthesis of a key precursor, catalyzing a stereospecific Mannich-like condensation and subsequent bicyclic scaffold generation. researchhub.com
Biogenetic Relationships Between this compound and Other Lycopodium Alkaloid Classes
The diverse structural classes of Lycopodium alkaloids, including this compound, lycodine, fawcettimine (B102650), and miscellaneous groups, are believed to arise from common biosynthetic origins through variations in cyclization and rearrangement events. researchgate.netpsu.edu The carbon backbones of these classes are a consequence of specific C-C bond formations and rearrangements during their biosynthesis. researchgate.net
The this compound skeleton, exemplified by lycopodine, is characterized by a specific arrangement of four six-membered rings. psu.edu Biogenetic hypotheses suggest that alkaloids of the lycopodine class may be derived from intermediates of the lycodine-obscurine type through C-N cleavage, nitrogen extrusion, and recyclization. cdnsciencepub.com This implies a close biogenetic relationship where different enzymatic processing of common precursors or intermediates leads to the distinct skeletal types observed across the Lycopodium alkaloid family. For instance, proposed biosynthetic pathways to annotinolides, which are this compound-derived lactones, suggest they originate from a common this compound alkaloid intermediate. rsc.org
Chemical Synthesis Strategies for Lycopodane and Analogues
Total Synthesis Approaches to the Lycopodane Skeleton
Total synthesis involves constructing the target molecule from simpler, readily available precursors. Several approaches have been reported for the total synthesis of this compound alkaloids, aiming to assemble the characteristic tetracyclic framework.
Racemic Total Synthesis
Early total synthesis efforts often resulted in racemic mixtures of this compound alkaloids. For example, several racemic total syntheses and formal syntheses of lycopodine (B1235814) have been reported. nih.gov One approach involved converting a crystalline keto alcohol intermediate into racemic lycopodine in two steps. psu.edu Another elegant synthesis of racemic lycopodine utilized a sequence starting from 5-methylcyclohexenone, involving Michael addition, internal aldol (B89426) condensation, and further functionalization to build the core structure. psu.edupsu.edu
Enantioselective Total Synthesis
Achieving enantioselectivity in the synthesis of this compound alkaloids has been a significant goal due to the stereospecificity often required for biological activity. The first enantioselective total synthesis of (-)-lycopodine was reported by Carter and coworkers. nih.govorganic-chemistry.orgresearchgate.net This synthesis featured a diastereoselective intramolecular Michael addition of a keto sulfone to an enone, followed by a tandem 1,3-sulfonyl shift/Mannich cyclization to construct the tricyclic core. organic-chemistry.orgresearchgate.net Another enantioselective approach introduced a chiral center at an early stage to control the stereochemistry throughout the synthesis, utilizing a Grignard addition as a key step. escholarship.org More recent strategies for the enantioselective total synthesis of Lycopodium alkaloids, including lycoposerramine congeners, have explored nitrogen deletion strategies to combine elaborated fragments. nih.gov
Semi-Synthesis for Analogues and Derivatives
Semi-synthesis involves using a naturally occurring compound as a starting material and modifying its structure to create analogues or derivatives. This approach is particularly useful when the natural product is available in reasonable quantities and provides a complex scaffold that can be elaborated. google.com While specific examples of semi-synthesis directly yielding the this compound core from a precursor are less commonly detailed in the provided context, semi-synthetic strategies are employed to modify existing this compound-type alkaloids to explore structure-activity relationships and potentially improve properties. thieme-connect.commdpi.comnih.govresearchgate.net For instance, studies on this compound-type alkaloids have investigated modifications to enhance acetylcholinesterase inhibitory activity, suggesting that acylation of hydroxyl groups could be a viable semi-synthetic route to more potent derivatives. thieme-connect.com This involves taking natural this compound-type alkaloids and performing chemical transformations to introduce new functional groups or alter existing ones.
Key Synthetic Methodologies and Reactions
The construction of the intricate this compound framework relies on the effective application of various synthetic methodologies and reactions.
Cyclization Reactions (e.g., Mannich, Pictet-Spengler)
Cyclization reactions are fundamental in building the cyclic systems present in this compound. The Mannich reaction, which forms a carbon-nitrogen bond, and the Pictet-Spengler reaction, a specific type of cyclization involving a β-arylethylamine and a carbonyl compound, are prominent examples used in the synthesis of polycyclic alkaloids. thieme-connect.comresearchgate.net In the context of this compound synthesis, Mannich-type cyclizations have been employed to form key rings within the tetracyclic structure. nih.govorganic-chemistry.orgresearchgate.net The Pictet-Spengler reaction is widely used for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, structural motifs found in many alkaloids, and its mechanism and application in constructing polycyclic architectures are well-studied. mdpi.comnih.govbeilstein-journals.orgrsc.org While the direct application of a classical Pictet-Spengler reaction to form the core this compound skeleton might be less direct, related cyclization strategies are crucial. For example, intramolecular cyclizations are key steps in assembling the fused ring systems. organic-chemistry.orgresearchgate.net
Ring Annulation Strategies
Ring annulation strategies involve the construction of a new ring onto an existing molecular framework. This can occur through various mechanisms, including concerted cycloadditions or sequential reactions. scripps.educhemrxiv.org In the synthesis of complex polycyclic structures like this compound, annulation reactions are essential for building the fused ring system. Strategies involving intramolecular Michael additions followed by further cyclizations are examples of how ring annulation is achieved in this compound synthesis. organic-chemistry.orgresearchgate.net The efficient construction of cyclic systems, including those with seven-membered rings, through annulation strategies is a key aspect of synthesizing complex natural products like some Lycopodium alkaloids. nih.gov
Tandem Reaction Sequences
Tandem reactions, also known as cascade or domino reactions, are powerful tools in the synthesis of complex molecules as they allow for the formation of multiple bonds and rings in a single operation, increasing efficiency and reducing waste. 20.210.105 In the context of this compound synthesis, tandem sequences have been explored for the rapid assembly of core structures. For instance, a tandem Michael–Claisen condensation has been reported as a strategy for the rapid construction of the ABC tricyclic core common to lycopodine-like Lycopodium alkaloids. chemrxiv.org This approach not only facilitates the quick assembly of the core but also offers opportunities for further derivatization. chemrxiv.org Cascade cyclization reactions have also been utilized in the synthesis of isomers of lycoplanine A, an alkaloid with a tetracyclic skeleton, to construct challenging spirocenters. researchgate.net
Stereoselective Transformations
Controlling stereochemistry is paramount in the synthesis of this compound and its analogues due to the presence of multiple chiral centers. Stereoselective transformations are crucial for accessing specific isomers with defined configurations. Approaches involving stereoselective reactions have been central to the total synthesis of various Lycopodium alkaloids. For example, concise and stereoselective routes have been developed for the synthesis of annotinolides C, D, and E, which possess a truncated [3.2.1]-bicyclic core with six contiguous chiral centers. acs.org Key to these syntheses are operations that fashion and manipulate structural elements with proper diastereocontrol, sometimes requiring chemoselective and substrate-based solutions. acs.org Stereospecific total synthesis of dl-lycopodine was reported as early as 1968. nih.gov More recent work has focused on highly stereoselective and enantiodivergent synthesis strategies for related compounds, often employing catalytic methods. utdallas.edu
Rearrangement Reactions
Rearrangement reactions play a significant role in constructing the complex skeletons of Lycopodium alkaloids, including those of the this compound type. These reactions involve the reorganization of atoms within a molecule, leading to structural isomers. solubilityofthings.com Fawcettimines, for instance, are biosynthetically derived from this compound through oxidative rearrangement reactions. researchgate.net While early chemical syntheses of fawcettimine (B102650) involved numerous steps and low yields, improved routes have been developed. researchgate.net Rearrangement reactions can be promoted by acidic or basic conditions and are valuable for creating new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds, as well as facilitating ring expansions and contractions. libretexts.org Oxidative rearrangement reactions have been explored for constructing the this compound core. semanticscholar.orgscispace.com
Functionalization and Derivatization Reactions
Functionalization and derivatization reactions are essential for introducing specific chemical groups onto the this compound core or synthetic intermediates, allowing for the modification of properties and the synthesis of analogues. These reactions can occur at various stages of the synthesis. Studies on the structure-activity relationship of this compound-type alkaloids suggest that additional functionalization of the this compound skeleton could lead to potentially more active analogues. researchgate.net For example, docking studies indicate that acylation of a tertiary hydroxy group in annotine (B1200895), a this compound-type alkaloid, may increase activity. thieme-connect.com Functionalization strategies have been applied in the synthesis of complex natural products and their analogues. nih.govnih.govresearchgate.netkyoto-u.ac.jp
Construction of Core Polycyclic Frameworks
The construction of the core polycyclic frameworks characteristic of this compound and other Lycopodium alkaloids is a central challenge in their synthesis. These intricate fused-ring systems require efficient and controlled bond-forming strategies. Various methods have been developed for building these frameworks. A concise and scalable strategy for the construction of the ABC tricyclic core of lycopodine-like alkaloids has been reported, utilizing a tandem Michael–Claisen condensation. chemrxiv.org Other approaches to polycyclic ring construction include intramolecular Diels-Alder reactions and free-radical cyclization methods. organic-chemistry.org Palladium-catalyzed domino processes have also been shown to enable the rapid assembly of fused polycyclic frameworks by forming multiple carbon-carbon bonds in a single operation. chemrxiv.org Ring-opening transformations have been explored for the construction of polycyclic pyridones, which share some structural complexity with this compound-type alkaloids. mdpi.com
Challenges and Innovations in this compound Synthesis
Despite significant progress, the synthesis of this compound and its diverse analogues continues to present challenges. The structural complexity, the presence of multiple stereocenters, and the need for efficient and selective transformations are key hurdles. Innovations in synthetic methodology are constantly being developed to address these challenges. The use of tandem reaction sequences and stereoselective transformations represents significant advancements in improving the efficiency and control of this compound synthesis. 20.210.105chemrxiv.orgacs.orgnih.govutdallas.edu Developing concise and scalable routes remains a focus. chemrxiv.org Challenges in achieving high enantiomeric purity and scaling up production processes are also areas of ongoing research in chiral synthesis, relevant to the production of optically active this compound analogues. chiralpedia.com Exploring alternative and sustainable synthesis methods is also an important innovation in organic synthesis. mdpi.comacs.org Computational studies and molecular modeling are being used to understand structure-activity relationships and guide the design of potentially more active analogues, suggesting possibilities for further functionalization of the this compound skeleton. researchgate.netthieme-connect.com
Structure Activity Relationship Sar Studies and Mechanistic Investigations of Lycopodane Type Alkaloids
Molecular Target Identification and Characterization
Studies have identified several molecular targets with which Lycopodane-type alkaloids interact, most notably enzymes involved in neurotransmission.
Acetylcholinesterase (AChE)
Acetylcholinesterase (AChE) is a key enzyme in the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a primary strategy for the symptomatic treatment of diseases like Alzheimer's disease. This compound-type alkaloids have been investigated for their potential to inhibit this enzyme.
Research on this compound-type alkaloids isolated from Lycopodium annotinum ssp. alpestre has shown that these compounds possess inhibitory activity against acetylcholinesterase in vitro. researchgate.netnih.gov However, their inhibitory activity is generally considered weak when compared to potent AChE inhibitors like huperzine A, which belongs to the Lycodine (B1675731) class of alkaloids. researchgate.netnih.govresearchgate.net Despite this, molecular docking studies suggest that this compound-type alkaloids can fit into the active site gorge of the AChE enzyme. researchgate.netnih.govresearchgate.net The relatively lower inhibitory activity compared to huperzine A is attributed to the positioning of their functional groups, which may not be optimal for establishing strong hydrogen bonding interactions with the amino acid residues lining the binding site. researchgate.netnih.govresearchgate.net Some studies indicate that structural modifications, such as the introduction of an N-oxide function, might significantly influence this activity. researchgate.net In silico studies exploring the effect of structural characteristics on AChE inhibitory activity have also been conducted, with docking studies suggesting a novel binding orientation for certain alkaloids like annotine (B1200895), potentially indicating avenues for synthesizing more potent analogues through functionalization, such as acylation of a tertiary hydroxyl group. thieme-connect.com
Butyrylcholinesterase (BChE)
Butyrylcholinesterase (BChE) is another cholinesterase enzyme present in the brain and periphery, and its inhibition is also considered a potential therapeutic approach for neurodegenerative diseases, particularly in later stages when BChE activity may increase. phcogrev.com
This compound-type alkaloids from Lycopodium annotinum ssp. alpestre have also been evaluated for their in vitro inhibitory activity against butyrylcholinesterase. researchgate.netnih.gov Similar to AChE, some this compound-type alkaloids exhibit weak inhibitory activity against BChE. researchgate.net One specific Lycopodine-type alkaloid, lycoannotine I, has been reported to show considerable anti-butyrylcholinesterase activity among several isolated alkaloids. nih.gov
Acid-Sensing Ion Channel 1a (ASIC1a)
Acid-sensing ion channel 1a (ASIC1a) is a proton-gated cation channel found in the nervous system, involved in various physiological and pathological processes, including synaptic plasticity, learning, memory, and neurodegeneration. uniprot.orgwikipedia.orgplos.orgnih.gov ASIC1a has emerged as a potential therapeutic target for conditions like ischemic stroke and rheumatoid arthritis. mdpi.comnih.gov
While research on the interaction of this compound alkaloids with ASIC1a is less extensive compared to cholinesterases, a novel Lycopodium alkaloid, lycocasine A, featuring an unprecedented tricyclic skeleton, was isolated and evaluated for its activity against ASIC1a. mdpi.com Bioactivity assays indicated that lycocasine A demonstrated weak inhibitory activity against acid-sensing ion channel 1a. mdpi.com Molecular docking studies using a chicken ASIC1 protein model suggested a pi-alkyl interaction between the OMe group of lycocasine A and a specific amino acid residue (TYR341) in the binding site. mdpi.com
In Vitro Mechanistic Studies
Mechanistic investigations provide insights into how this compound-type alkaloids interact with their molecular targets at a biochemical level.
Enzyme Inhibition Kinetics and Mechanism of Action
Understanding the kinetics of enzyme inhibition reveals how an inhibitor affects the enzyme's catalytic rate. Different types of inhibition (competitive, non-competitive, mixed-type) provide clues about the inhibitor's binding site and mechanism. bgc.ac.inlibretexts.org
Kinetic analysis of some this compound-type alkaloids, such as certain isosteroidal alkaloids which share structural features or biogenetic pathways with this compound alkaloids, has indicated that they can act as mixed-type reversible inhibitors of AChE. researchgate.net This suggests that these compounds can bind simultaneously to both the catalytic and peripheral anionic sites of the enzyme. researchgate.net Mixed-type inhibition implies that the inhibitor can bind to the free enzyme as well as the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate and the maximum reaction velocity. bgc.ac.inlibretexts.org
Ligand-Protein Binding Interactions (e.g., hydrogen bonding, catalytic site interaction)
Detailed analysis of the interactions between this compound-type alkaloids and their target proteins at the molecular level helps to elucidate the basis for their observed activity. Molecular docking studies are a common tool for this purpose. biomedpharmajournal.org
Cellular Mechanisms (e.g., Aβ anti-aggregation, oxidative stress modulation at a cellular level)
Research into the cellular mechanisms of this compound-type alkaloids has explored their interactions with key processes implicated in neurodegenerative diseases, such as Alzheimer's disease (AD). A prominent area of investigation involves their effects on amyloid-beta (Aβ) aggregation and oxidative stress, both considered hallmarks of AD pathology.
Certain Lycopodium alkaloids, specifically annotinolides A and B, which are 7,8-seco-lycopodane-derived 8,5-lactones, have demonstrated amyloid-beta (Aβ) anti-aggregation properties. escholarship.org These derivatives have shown promise in potentially mitigating AD pathology by influencing mechanisms such as modulating neurotransmitter levels, reducing oxidative stress, and inhibiting Aβ aggregation. escholarship.org The observed Aβ anti-aggregation properties of annotinolides A and B are noted as not commonly found among other Lycopodium alkaloids. escholarship.org
Oxidative stress is a significant factor in the pathogenesis of neurodegenerative diseases, including AD. nih.govnih.govresearchgate.netulpgc.esmdpi.comnih.govmdpi.com While the direct cellular mechanisms of this compound-type alkaloids in modulating oxidative stress are still being elucidated, the potential of annotinolides A and B to reduce oxidative stress at a cellular level has been suggested as part of their multifaceted effects in mitigating AD pathology. escholarship.org Alkaloids in general have been studied for their interaction with oxidative stress pathways, including the modulation of the NRF2/KEAP1 signaling pathway, which is central to cellular defense against oxidative stress. nih.gov However, specific details on how this compound-type alkaloids directly modulate oxidative stress at a cellular level require further detailed investigation.
Computational Approaches to SAR
Computational methods play a vital role in understanding the SAR of this compound-type alkaloids by providing insights into their interactions with biological targets at a molecular level. Techniques such as in silico molecular docking and molecular dynamics simulations are widely employed to predict binding modes, assess interaction strengths, and guide the design of novel compounds with enhanced properties.
In Silico Molecular Docking for Binding Mode Analysis
In silico molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand (such as a this compound alkaloid) within the binding site of a target protein (such as acetylcholinesterase). frontiersin.orgnih.govuneb.brsilicos-it.benih.gov This approach helps to understand the molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex.
Molecular docking studies have been extensively applied to investigate the binding of this compound-type alkaloids to acetylcholinesterase (AChE), an enzyme whose inhibition is a therapeutic strategy for AD. nih.govresearchgate.netthieme-connect.comconicet.gov.arresearchgate.net These studies have aimed to provide a rationale for the observed inhibitory activities of various this compound alkaloids. For instance, ligand docking studies based on the 3D structure of Torpedo californica acetylcholinesterase have provided insights into the relatively low inhibitory activity of some isolated this compound-type alkaloids compared to potent inhibitors like huperzine A or B. nih.govresearchgate.net The modeling studies suggest that while this compound-type alkaloids can fit into the active site gorge of the enzyme, the positioning of their functional groups may not be optimal for establishing strong hydrogen bonding interactions with key amino acid residues in the binding site. nih.govresearchgate.net Novel binding orientations for certain alkaloids, such as annotine, have been suggested by docking studies, indicating potential avenues for designing analogues with increased potency. thieme-connect.com
Molecular Dynamics Simulations for Conformational Changes and Interactions
Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-protein interaction compared to static docking studies. conicet.gov.armdpi.comchemrxiv.orgtaylorfrancis.comnih.govnih.gov MD simulations allow researchers to observe the conformational changes of both the ligand and the protein over time and to analyze the stability of the complex and the nature of the interactions in a more realistic environment, considering the flexibility of the biological system. mdpi.comchemrxiv.orgnih.govnih.gov
In the context of Lycopodium alkaloids and their interaction with AChE, molecular dynamics simulations have been performed to investigate the complexes and the alkaloids' binding modes in more detail. conicet.gov.ar These simulations can refine the understanding gained from docking studies and provide further insights into how the flexibility of the enzyme's active site and the alkaloid's conformation influence binding affinity and inhibitory activity. conicet.gov.armdpi.com The combination of molecular docking and molecular dynamics simulations has been shown to be valuable in understanding the binding preferences of active compounds for the active site of the enzyme. conicet.gov.ar
Design of Analogues with Enhanced Molecular Interactions
Computational approaches, particularly molecular docking and molecular dynamics simulations, are instrumental in the rational design of this compound alkaloid analogues with potentially enhanced molecular interactions and improved biological activity. frontiersin.orgnih.govresearchgate.netthieme-connect.comnih.govnih.govslideshare.netmdpi.comslideshare.net By understanding the critical interactions between the alkaloid and its target through computational modeling, specific modifications to the this compound skeleton can be proposed to optimize these interactions.
Docking studies have indicated possibilities for additional functionalization of the this compound skeleton to yield potentially more active analogues. nih.govresearchgate.netthieme-connect.com For example, docking studies of designed analogues of annotine suggested that acylation of a tertiary hydroxyl group could increase activity by promoting strong hydrogen bonds similar to those observed with huperzine A. thieme-connect.com This demonstrates how in silico methods can guide synthetic efforts by predicting the potential impact of structural modifications on binding affinity and activity. The design of analogues is a key step in SAR studies and lead optimization, aiming to improve potency, selectivity, and other desirable properties based on the understanding of molecular interactions. frontiersin.orgnih.govnih.govslideshare.netslideshare.net
Advanced Research Perspectives and Future Directions in Lycopodane Chemistry
Emerging Synthetic Methodologies for Lycopodane Scaffolds
The structural complexity of this compound and related Lycopodium alkaloids presents significant challenges and opportunities for synthetic chemists. Developing efficient and stereoselective routes to access these scaffolds is a key area of research. Recent efforts have focused on innovative strategies to construct the intricate ring systems characteristic of this class of natural products.
Emerging synthetic methodologies often employ cascade reactions, organocatalysis, and transition-metal catalysis to build the core framework with high precision. Approaches involving transannular reactions have been explored for accessing lycopodine (B1235814), a prominent this compound-type alkaloid. nih.gov For instance, a transannular aza-Prins reaction was investigated as a key step in the synthesis of lycopodine, starting from a bicyclic precursor synthesized via ring-closing metathesis. nih.gov
Another area of focus is the asymmetric synthesis of this compound alkaloids, aiming to produce specific enantiomers which often exhibit distinct biological activities. The first enantioselective total synthesis of lycopodine has been reported, utilizing a strategy that includes a diastereoselective intramolecular Michael addition and a Mannich cyclization. nih.gov This work highlights the power of carefully designed sequences to control stereochemistry and build complexity.
Furthermore, research into new alkaloids possessing the this compound skeleton from species like Lycopodium serratum continues to inspire the development of synthetic routes to novel structural variations. jst.go.jpacs.org These efforts not only provide access to rare or difficult-to-isolate compounds but also push the boundaries of synthetic organic chemistry by requiring the development of novel reactions and strategies to assemble their unique architectures.
Integration of Omics Technologies for Biosynthetic Pathway Elucidation
Understanding the biosynthetic pathways that lead to this compound and its diverse alkaloid derivatives is crucial for potential biotechnological production and the discovery of new related compounds. The integration of 'omics' technologies, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing the elucidation of these complex pathways in plants. maxapress.comfrontlinegenomics.comresearchgate.net
By combining data from these different levels of biological organization, researchers can gain a holistic view of the genes, enzymes, and intermediates involved in alkaloid biosynthesis. Transcriptome co-expression analysis, for example, can help identify genes that are coordinately expressed alongside known biosynthetic genes, suggesting their involvement in the same pathway. maxapress.com Metabolomics profiles can identify the various intermediates produced, providing clues about the sequence of enzymatic transformations. maxapress.com
Studies have already leveraged paired transcriptomic and metabolomic analyses to detect a Lycopodium alkaloid biosynthetic regulon, indicating the effectiveness of multi-omics approaches in this field. maxapress.com While specific detailed data on this compound biosynthesis through comprehensive omics studies might still be emerging, the general application of these technologies to plant natural product biosynthesis, including other alkaloid classes, demonstrates their significant potential for unraveling the complete pathway to this compound. maxapress.comfrontiersin.org
The data generated from omics studies can be substantial, requiring sophisticated bioinformatic analysis to identify candidate genes and enzymes. maxapress.commdpi.com This integration of large-scale datasets is key to overcoming the challenges associated with studying complex metabolic pathways in non-model organisms.
High-Throughput Screening for Novel Biochemical Activities
High-throughput screening (HTS) is a powerful tool for rapidly evaluating large libraries of compounds for specific biological or biochemical activities. bmglabtech.compatsnap.comevotec.com Applying HTS to this compound derivatives and synthetic analogs holds significant promise for discovering novel biochemical activities and potential therapeutic applications.
HTS allows for the automated testing of thousands to millions of compounds against a target of interest, such as enzymes or receptors. bmglabtech.compatsnap.comevotec.com Biochemical assays used in HTS can measure enzyme inhibition or activation, as well as binding to specific targets. patsnap.comsci-hub.se While HTS primarily identifies "hits" or "leads" that show activity, further validation in more complex biological systems is necessary to confirm their relevance. bmglabtech.compatsnap.com
Given the known biological activities of some Lycopodium alkaloids, such as acetylcholinesterase inhibition, HTS could be employed to screen libraries of this compound derivatives to identify compounds with enhanced potency or novel mechanisms of action against this or other relevant targets. researchgate.netresearchgate.net HTS can also be used in phenotypic screens to identify compounds that induce a desired cellular response, even if the direct molecular target is initially unknown. sci-hub.senih.gov
The application of HTS to this compound chemistry can accelerate the discovery of bioactive molecules and provide starting points for further medicinal chemistry efforts aimed at optimizing activity and selectivity.
Role of this compound in Broader Natural Product Research and Chemical Biology
This compound, as the core structure of a significant class of Lycopodium alkaloids, plays an important role in the broader fields of natural product research and chemical biology. Natural products, with their unique and diverse chemical structures, have historically been invaluable sources of inspiration for drug discovery and tools for probing biological systems. gademann-lab.comfrontiersin.orgnih.gov
The study of this compound and its derivatives contributes to our understanding of plant secondary metabolism and the ecological roles these compounds may play. gademann-lab.comfrontiersin.org Furthermore, the complex architecture of the this compound scaffold provides challenging targets for total synthesis, driving the development of new synthetic methodologies that can be applied to other complex molecules. gademann-lab.comescholarship.org
In chemical biology, this compound alkaloids can serve as molecular probes to investigate biological pathways and targets. tohoku.ac.jpyale.edu Their diverse reported activities, such as acetylcholinesterase inhibition and potential anti-aggregation properties against amyloid-beta, highlight their utility in studying neurological processes and diseases like Alzheimer's. researchgate.netresearchgate.netescholarship.org By synthesizing analogs and studying their interactions with biological systems, researchers can gain deeper insights into protein function and disease mechanisms. yale.edu
Q & A
Q. What are the key methodological considerations for isolating and characterizing Lycopodane from natural sources?
Q. How can researchers design experiments to study this compound's biosynthetic pathways in Lycopodium species?
Use isotopic labeling (e.g., ¹³C-glucose) to trace precursor incorporation, combined with transcriptomic analysis to identify candidate enzymes . In vitro assays with recombinant enzymes (e.g., terpene synthases) should validate catalytic activity. Include negative controls (e.g., enzyme-free reactions) and triplicate runs to ensure statistical validity .
Advanced Research Questions
Q. How should researchers address contradictions in reported pharmacological activities of this compound (e.g., neuroprotective vs. cytotoxic effects)?
Q. What strategies are effective for resolving ambiguities in this compound's molecular docking predictions?
Ambiguities stem from force field selection and ligand protonation states. Mitigate by:
Q. How can multi-omics approaches (genomics, metabolomics) enhance this compound biosynthesis research?
Integrate RNA-Seq (to identify biosynthetic gene clusters) with LC-MS/MS metabolomics (to correlate gene expression with alkaloid production) . Use CRISPR-Cas9 knockout models in Lycopodium to confirm gene function. For data integration, apply weighted gene co-expression network analysis (WGCNA) .
Methodological Best Practices
Q. What statistical frameworks are recommended for analyzing this compound's ecological roles in plant-insect interactions?
Use generalized linear mixed models (GLMMs) to account for spatial/temporal clustering in field data . For metabolomics data, apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to minimize Type I errors .
Q. How should researchers validate this compound's structural analogs for structure-activity relationship (SAR) studies?
- Synthesize analogs with systematic modifications (e.g., methyl group additions, ring expansions) .
- Test analogs in parallel with native this compound using standardized assays (e.g., acetylcholinesterase inhibition) .
- Apply principal component analysis (PCA) to correlate structural features with bioactivity .
Ethical and Reproducibility Considerations
Q. What steps ensure ethical sourcing and taxonomic verification of Lycopodium specimens?
- Obtain permits under CITES guidelines for wild samples .
- Deposit voucher specimens in herbaria with GPS coordinates and collector details .
- Use DNA barcoding (e.g., rbcL or ITS sequences) for taxonomic confirmation .
Q. How can researchers improve reproducibility in this compound extraction protocols?
- Publish raw chromatograms and NMR spectra in supplementary materials .
- Report solvent suppliers (e.g., Sigma-Aldlotch vs. TCI) due to purity variability .
- Use the ARRIVE guidelines for in vivo experiments to standardize reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
